molecular formula C45H43N3O7 B13383754 Fmoc-gln(trt)-ser(psime,mepro)-OH

Fmoc-gln(trt)-ser(psime,mepro)-OH

Cat. No.: B13383754
M. Wt: 737.8 g/mol
InChI Key: FPGMGQRBDQAVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-gln(trt)-ser(psime,mepro)-OH: is a synthetic peptide derivative used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamine (gln) residue protected by a triphenylmethyl (trt) group, and a serine (ser) residue protected by a 2,2,5-trimethyl-1,3-oxazolidine (psime) and a methylproline (mepro) group. This combination of protecting groups makes it a valuable tool in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-gln(trt)-ser(psime,mepro)-OH typically involves the following steps:

    Fmoc Protection: The amino group of the glutamine residue is protected using the Fmoc group.

    Trt Protection: The side chain of the glutamine residue is protected using the triphenylmethyl group.

    Psime Protection: The hydroxyl group of the serine residue is protected using the 2,2,5-trimethyl-1,3-oxazolidine group.

    Mepro Protection: The serine residue is further protected using the methylproline group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection and deprotection steps with high precision and efficiency, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc, trt, psime, and mepro groups, revealing the free amino acids.

    Coupling Reactions: The free amino acids can then participate in coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the trt, psime, and mepro groups.

    Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling reagents (e.g., hydroxybenzotriazole) are used to facilitate peptide bond formation.

Major Products: The major products formed from these reactions are the desired peptides, which can be further purified and characterized.

Scientific Research Applications

Chemistry: Fmoc-gln(trt)-ser(psime,mepro)-OH is used in the synthesis of complex peptides, which are essential for studying protein structure and function.

Biology: In biological research, the compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Medicine: In medical research, peptides synthesized using this compound can be used to develop peptide-based therapeutics for various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, the compound is used in the production of peptide drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of Fmoc-gln(trt)-ser(psime,mepro)-OH involves the selective protection and deprotection of amino acid residues during peptide synthesis. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids in the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.

Comparison with Similar Compounds

    Fmoc-gln(trt)-OH: Similar to Fmoc-gln(trt)-ser(psime,mepro)-OH but lacks the serine residue.

    Fmoc-ser(psime,mepro)-OH: Similar to this compound but lacks the glutamine residue.

    Fmoc-gln(trt)-ser(tbu)-OH: Similar to this compound but uses a tert-butyl (tbu) group for serine protection instead of psime and mepro.

Uniqueness: this compound is unique due to its combination of protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides with high purity and yield.

Properties

Molecular Formula

C45H43N3O7

Molecular Weight

737.8 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)

InChI Key

FPGMGQRBDQAVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.